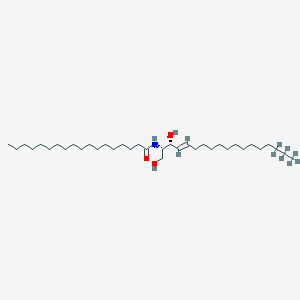

C18-Ceramide-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-MUVBWDEFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Precise Mass and Pivotal Role of C18-Ceramide-d7 in Cellular Signaling and Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18-Ceramide-d7 (d18:1-d7/18:0), a deuterated analog of the endogenous sphingolipid, C18-Ceramide. This document details its precise physicochemical properties, its critical involvement in fundamental cellular signaling pathways, and its application in advanced analytical methodologies. The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and lipidomics in their understanding and utilization of this key research compound.

Quantitative Data Summary

This compound (d18:1-d7/18:0) is a synthetic, deuterated version of C18-Ceramide, where seven deuterium atoms are incorporated into the sphingosine backbone. This isotopic labeling makes it an invaluable internal standard for the accurate quantification of its non-labeled counterpart in biological samples using mass spectrometry.

| Property | Value | Reference |

| Exact Mass | 572.587 | [1] |

| Molecular Weight | 573.00 | [2][3] |

| Chemical Formula | C₃₆H₆₄D₇NO₃ | [1][2] |

The Central Role of Ceramide in Cellular Signaling

Ceramides, including C18-Ceramide, are not merely structural components of cell membranes but are also potent bioactive lipids that act as second messengers in a multitude of cellular processes.[4][5] Dysregulation of ceramide metabolism is implicated in a wide range of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions.[4] this compound is instrumental in the precise study of these pathways.

Ceramide-Mediated Apoptosis

Ceramide is a key initiator of programmed cell death, or apoptosis.[1][6] Various cellular stresses, such as exposure to chemotherapy, radiation, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can trigger an increase in intracellular ceramide levels.[7][8] This accumulation of ceramide can occur through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[7]

Once generated, ceramide can activate a cascade of downstream effectors to induce apoptosis. This includes the activation of protein phosphatases such as PP1 and PP2a, which can dephosphorylate and thereby modulate the activity of key signaling proteins.[2] Ceramide also plays a role in the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a critical signaling cascade in the apoptotic response.[1] Furthermore, ceramide can directly impact mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[8]

Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][9] This function is critical in preventing the propagation of damaged cells. The mechanism of ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. For instance, ceramide has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[10][11] These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for the progression through the cell cycle.

Ceramide in Inflammation

Ceramide also plays a significant role in inflammatory responses.[5][12] Pro-inflammatory cytokines, such as TNF-α and interleukins, can stimulate ceramide production.[13] This ceramide, in turn, can activate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the production of more inflammatory mediators.[14][15] This creates a feedback loop that can perpetuate chronic inflammation, a hallmark of many metabolic diseases.[13]

Experimental Protocols: Quantification of Ceramides using LC-MS/MS

The use of deuterated internal standards like this compound is essential for the accurate and precise quantification of endogenous ceramides in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation: Protein Precipitation

A common and effective method for extracting ceramides from plasma or serum is protein precipitation.[19]

-

Spiking with Internal Standard: To a 10 µL plasma sample, add a known concentration of this compound (and other deuterated ceramide standards as needed).

-

Protein Precipitation: Add 100 µL of cold isopropanol to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Separation

Reverse-phase chromatography is typically employed for the separation of different ceramide species.

-

Column: A C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm) is commonly used.[20]

-

Mobile Phase A: A mixture of acetonitrile and water (e.g., 3:2, v/v) with 10 mM ammonium formate.[20]

-

Mobile Phase B: A mixture of isopropanol and acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[20]

-

Gradient: A gradient elution is used to separate the different ceramide species based on their hydrophobicity.

Tandem Mass Spectrometry Detection

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the specific detection and quantification of each ceramide species and its corresponding deuterated internal standard. The transition of the precursor ion to a specific product ion is monitored for both the endogenous ceramide and the deuterated standard.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its precise mass and isotopic purity enable accurate quantification of endogenous C18-Ceramide, facilitating a deeper understanding of its involvement in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation. The methodologies outlined in this guide provide a framework for the robust analysis of ceramides, empowering scientists to unravel the complexities of sphingolipid signaling and to identify potential therapeutic targets for a host of human pathologies.

References

- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 5. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]

- 14. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientificlabs.ie [scientificlabs.ie]

- 17. DSpace [helda.helsinki.fi]

- 18. researchgate.net [researchgate.net]

- 19. lcms.cz [lcms.cz]

- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

C18-Ceramide-d7 chemical structure and properties

An In-depth Technical Guide to C18-Ceramide-d7

Introduction

This compound, also known as N-stearoyl-D-erythro-sphingosine-d7, is a deuterated derivative of C18:0 ceramide, a key molecule in sphingolipid metabolism.[1] Ceramides, as a class of lipids, are not merely structural components of cell membranes but also potent bioactive signaling molecules involved in a myriad of cellular processes. These include the regulation of cell growth, differentiation, senescence, and apoptosis.[2][3] The C18:0 acyl chain length is of particular biological interest, with studies linking its dysregulation to various pathologies, including cancer, insulin resistance, and cardiovascular disease.[1][4][5]

The incorporation of seven deuterium atoms into the sphingosine backbone creates a stable, isotopically labeled internal standard.[6][7] This makes this compound an indispensable tool for researchers in lipidomics, drug development, and clinical diagnostics, enabling precise and accurate quantification of its endogenous, non-labeled counterpart in biological samples using mass spectrometry.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and detailed experimental applications.

Chemical Structure and Properties

This compound consists of a D-erythro-sphingosine backbone N-acylated with an 18-carbon saturated fatty acid (stearic acid).[1] The "d7" designation indicates that seven hydrogen atoms on the sphingosine moiety have been replaced with deuterium.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | N-stearoyl-D-erythro-sphingosine (d7) | |

| Synonyms | Cer(d18:1-d7/18:0), N-Stearoyl-D-Sphingosine-d7 | [7] |

| Molecular Formula | C₃₆H₆₄D₇NO₃ | |

| Formula Weight | 573.00 g/mol | |

| Exact Mass | 572.587 | |

| CAS Number | 1840942-14-4 | |

| Physical Form | Powder / Crystalline Solid | [8] |

| Purity | >99% | |

| Solubility | Soluble in Chloroform, Chloroform:Methanol (2:1) | [8] |

| Storage Temperature | -20°C | |

| Stability | ≥ 1 year at -20°C |

Biological Significance and Applications

Endogenous C18-ceramide is synthesized by ceramide synthase 1 (CerS1) and is implicated in several critical signaling pathways. Elevated levels of C18-ceramide have been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines, such as glioma and head and neck squamous cell carcinoma.[4] This is achieved through mechanisms including the activation of ER stress and autophagy, and modulation of the PI3K/AKT pathway.[4]

Furthermore, ceramides are strongly linked to metabolic diseases. C18-ceramide, in particular, has been identified as a key regulator of mitochondrial fatty acid oxidation in skeletal muscle.[4] Its accumulation is associated with the development of insulin resistance by impairing insulin signaling pathways.[4][9] The ability to accurately measure specific ceramide species is therefore crucial for understanding and potentially treating these conditions.

The primary application of this compound is as an internal standard for the quantification of C18-ceramide in complex biological matrices like plasma, serum, and tissue extracts.[1][7] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.[10][11] This methodology is vital for clinical research, where plasma levels of C18-ceramide, among others, are used as biomarkers to predict adverse outcomes in coronary artery disease.[1][5]

Experimental Protocols

Quantification of C18-Ceramide in Biological Samples via LC-MS/MS

This protocol provides a general methodology for the quantification of C18-Ceramide using this compound as an internal standard. Optimization is typically required for specific sample types and instrumentation.

1. Materials and Reagents

-

C18-Ceramide (non-labeled standard)

-

This compound (internal standard, IS)

-

Solvents: Isopropanol, Methanol, Chloroform, Water (LC-MS grade)

-

Formic Acid, Ammonium Acetate

-

Biological Sample (e.g., plasma, tissue homogenate)

2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of C18-Ceramide and this compound (e.g., 1 mg/mL in chloroform or a suitable organic solvent). Store at -20°C.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the C18-Ceramide stock solution in a relevant solvent (e.g., isopropanol).[12] A typical concentration range might be 1-1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL in isopropanol).[12]

-

Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Add a fixed volume of the internal standard working solution (e.g., 450 µL) to each sample, calibration standard, and quality control sample.[12]

-

Vortex vigorously for 30 seconds to mix and precipitate proteins.

-

Incubate (e.g., 30 minutes at 4°C) and then centrifuge at high speed (e.g., 9000 rpm for 10 min) to pellet the precipitate.[12]

-

Carefully transfer the supernatant to an LC vial for analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

-

Mobile Phase A: 60:40 Water:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]

-

Mobile Phase B: 60:40 Isopropanol:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

-

-

Mass Spectrometry (MS):

Table 2: Example Mass Spectrometry Parameters for C18-Ceramide Quantification

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |

| C18-Ceramide | 566.9 | 264.3 | The product ion corresponds to the sphingosine backbone after loss of the fatty acid and water. |

| This compound | 574.0 | 271.3 | The mass shift of +7 Da in both the precursor and product ion confirms the specific detection of the deuterated standard. |

4. Data Analysis

-

Integrate the peak areas for both the C18-Ceramide and this compound MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression fit.[12]

-

For each biological sample, calculate the peak area ratio and use the calibration curve equation to determine the concentration of endogenous C18-Ceramide.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these molecules and the methods to study them is crucial for comprehension.

Ceramide-Induced Insulin Resistance Pathway

Ceramides, including C18-ceramide, are known to antagonize insulin signaling. An accumulation of intracellular ceramide can lead to the dephosphorylation and inactivation of key signaling proteins like Akt (also known as Protein Kinase B or PKB), which in turn inhibits the translocation of GLUT4 glucose transporters to the cell membrane, resulting in cellular insulin resistance.[9]

Caption: C18-Ceramide's role in promoting insulin resistance by inhibiting the Akt signaling pathway.

LC-MS/MS Experimental Workflow

The following diagram outlines the logical flow for the quantitative analysis of ceramides using a deuterated internal standard.

Caption: Workflow for quantitative lipidomics of C18-Ceramide using LC-MS/MS.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of Endogenous C18-Ceramide: A Technical Guide for Researchers

November 20, 2025

Abstract

Endogenous C18-ceramide, a key member of the sphingolipid family, has emerged as a critical bioactive lipid orchestrating a multitude of cellular processes. Unlike other ceramide species, C18-ceramide often exhibits distinct and potent biological activities, positioning it as a molecule of significant interest in both fundamental research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the biological roles of endogenous C18-ceramide, with a focus on its involvement in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of C18-ceramide's functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction: The Significance of C18-Ceramide

Ceramides, characterized by a sphingoid base linked to a fatty acid via an amide bond, are central molecules in sphingolipid metabolism. The length of the fatty acid chain dictates the specific biological functions of the ceramide species. C18-ceramide, containing the 18-carbon stearic acid, is primarily synthesized by ceramide synthase 1 (CerS1) and has been shown to play crucial, often opposing, roles to other ceramides, such as the pro-proliferative C16-ceramide.[1][2] Understanding the specific functions of C18-ceramide is therefore paramount for dissecting complex cellular signaling networks and for the development of targeted therapies. This guide will delve into the multifaceted roles of C18-ceramide in key cellular processes, its implications in various diseases, and provide practical information for its study in a laboratory setting.

Biological Roles of Endogenous C18-Ceramide

Endogenous C18-ceramide is a key signaling molecule involved in a diverse range of cellular processes, from programmed cell death to cellular senescence. Its functions are often context-dependent, varying with cell type, subcellular localization, and the surrounding molecular environment.

Apoptosis (Programmed Cell Death)

C18-ceramide is a potent inducer of apoptosis.[1][3] Its pro-apoptotic functions are mediated through multiple mechanisms, including the regulation of key signaling pathways and direct effects on mitochondrial integrity. In head and neck squamous cell carcinoma (HNSCC), for instance, increased levels of C18-ceramide have been shown to inhibit tumor growth by inducing apoptosis.[2][4]

One of the key mechanisms of C18-ceramide-induced apoptosis involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A).[5] This activation can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the mitochondrial apoptotic pathway. Furthermore, C18-ceramide can directly interact with mitochondrial membranes, leading to the formation of channels that facilitate the release of pro-apoptotic factors like cytochrome c.

Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. C18-ceramide has been identified as a critical regulator of autophagy, often inducing a form of lethal autophagy known as mitophagy, the selective degradation of mitochondria.[6][7] In human glioma cells, increased C18-ceramide levels trigger lethal autophagy, leading to cell death.[8] This process involves the direct interaction of C18-ceramide with LC3BII, a key protein in autophagosome formation, at the mitochondrial membrane.[7]

Cell Cycle Arrest and Senescence

C18-ceramide can also regulate the cell cycle, often inducing a G1 phase arrest.[5] This effect is partly mediated by the C18-ceramide-induced repression of telomerase, the enzyme responsible for maintaining telomere length and cellular immortality.[5][9] By inhibiting telomerase, C18-ceramide can contribute to cellular senescence, a state of irreversible growth arrest.

C18-Ceramide in Disease

The dysregulation of C18-ceramide metabolism is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, metabolic diseases, and cardiovascular conditions.

Cancer

In many cancers, the levels of C18-ceramide are often downregulated, which is thought to contribute to tumor growth and resistance to therapy.[2][6] For example, in head and neck squamous cell carcinoma and glioma, lower levels of C18-ceramide are associated with a more aggressive phenotype.[6][8] Conversely, increasing C18-ceramide levels, either through the overexpression of CerS1 or the administration of exogenous C18-ceramide, has been shown to inhibit cancer cell growth and induce cell death.[1][8] This makes CerS1 a potential therapeutic target for cancer treatment.

Neurodegenerative Diseases

The role of C18-ceramide in neurodegeneration is complex and appears to be context-dependent. Elevated levels of C18-ceramide have been observed in the brains of patients with Alzheimer's disease and other neurodegenerative conditions.[10] In the context of Alzheimer's disease, higher cerebrospinal fluid levels of C18-ceramide are associated with increased markers of pathology and inflammation. C18-ceramide can also downregulate the expression of telomerase, which may increase neuronal vulnerability in age-related neurodegenerative disorders.[9]

Metabolic Diseases

C18-ceramide plays a significant role in the development of insulin resistance and type 2 diabetes.[11] Increased levels of C18:0 ceramide in skeletal muscle are associated with obesity-induced insulin resistance.[12] Conversely, reducing C18-ceramide levels in skeletal muscle has been shown to improve glucose homeostasis.[12] These findings highlight the potential of targeting C18-ceramide metabolism for the treatment of metabolic disorders.

Cardiovascular Diseases

Elevated levels of circulating C18:0 ceramide have been identified as an independent risk factor for major cardiovascular events.[13] Ceramides, including C18:0, are implicated in the pathogenesis of atherosclerosis, heart failure, and myocardial infarction.[14] They can promote inflammation, oxidative stress, and apoptosis in cardiovascular tissues.[15]

Quantitative Data on C18-Ceramide Levels

The following tables summarize quantitative data on C18-ceramide levels in various biological samples, providing a reference for researchers in the field.

| Tissue/Cell Type | Condition | C18-Ceramide Level | Reference |

| Human Skeletal Muscle | Obese, Insulin Resistant | Increased | |

| Human Skeletal Muscle | Type 2 Diabetes | Increased | |

| Human Brain (Gray Matter) | Alzheimer's Disease | Increased | |

| Human Cerebrospinal Fluid | Alzheimer's Disease Profile | Elevated | |

| Human Colorectal Cancer Tissue | Cancer vs. Normal | Decreased C18:0-Cer | [16] |

| Human Breast Cancer Tissue | Malignant vs. Normal | 5.2-fold increase in C18:0-Cer | |

| Human Glioma Tissue | Glioma vs. Control | Lower | [7] |

| Rat Skeletal Muscle | High-Fat Diet | Increased | [2] |

| Rat Adipose Tissue (Visceral) | High-Fat Diet | Increased C18:0-Cer | [15] |

Table 1: C18-Ceramide Levels in Various Tissues and Diseases.

| Cell Line | Treatment | Fold Change in C18-Ceramide | Reference |

| U2OS (Osteosarcoma) | TNF-α | ~5-fold increase | [4] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Gemcitabine/Doxorubicin | Significantly increased | [12] |

| K562 (Chronic Myeloid Leukemia) | Imatinib | Increased | [12] |

Table 2: Changes in C18-Ceramide Levels in Cell Lines Upon Treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of C18-ceramide.

Lipid Extraction from Tissues and Cells (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids, including ceramides, from biological samples.[11][17][18]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol:Water (2:0.8, v/v)

-

Chloroform

-

Glass tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or Speed Vac

Procedure:

-

Sample Preparation:

-

For adherent cells: Wash cells with cold PBS. Add 3 ml of the Methanol:Water solution and scrape the cells into the buffer.

-

For suspension cells or tissue homogenates: Start with a sample volume of 1 ml.

-

-

Extraction:

-

Transfer the cell suspension or homogenate to a large glass tube.

-

Add 3.75 ml of a Chloroform:Methanol (1:2, v/v) mixture and vortex for 10-15 minutes.

-

Add 1.25 ml of Chloroform and vortex for 1 minute.

-

Add 1.25 ml of water and vortex for another minute.

-

-

Phase Separation:

-

Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk at the interface.

-

-

Re-extraction (Optional but Recommended for higher yield):

-

To the remaining upper phase, add another 1.25 ml of Chloroform, vortex, and centrifuge as before. Collect the lower organic phase and combine it with the first extract.

-

-

Washing:

-

Add 3 ml of the Methanol:Water solution to the combined organic phases, vortex, and centrifuge. This step helps to remove non-lipid contaminants.

-

-

Drying and Storage:

-

Aspirate the upper aqueous phase.

-

Transfer the final organic phase to a small glass tube and evaporate the solvent to dryness under a stream of nitrogen or using a Speed Vac.

-

Store the dried lipid extract under vacuum or at -80°C until analysis.

-

Quantification of C18-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[3][4][9]

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reversed-phase column (e.g., Phenomenex Kinetex C18)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate

-

C17-ceramide (or other non-endogenous ceramide) as an internal standard

-

C18-ceramide standard for calibration curve

Procedure:

-

Sample Preparation:

-

Resuspend the dried lipid extract from the Bligh-Dyer extraction in a known volume of a suitable solvent (e.g., Methanol or Chloroform:Methanol 2:1).

-

Add a known amount of the internal standard (e.g., C17-ceramide) to each sample.

-

-

LC Separation:

-

Inject a small volume (e.g., 5-10 µL) of the sample onto the C18 column.

-

Use a gradient elution program to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids like ceramides.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for C18-ceramide (d18:1/18:0) is m/z 566.5, and a characteristic product ion is m/z 264.4. The specific transitions for the internal standard should also be monitored.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the C18-ceramide standard spiked with the internal standard.

-

Calculate the concentration of C18-ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard flow cytometry-based assay to detect and quantify apoptosis.[4][6]

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Untreated (negative control) and positive control cells (e.g., treated with a known apoptosis inducer)

Procedure:

-

Cell Treatment:

-

Treat cells with C18-ceramide (or the experimental condition of interest) for the desired time. Include untreated and positive controls.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Centrifuge at a low speed to pellet the cells.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples on a flow cytometer.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Analysis of Autophagy by LC3-II Western Blotting and mCherry-GFP-LC3 Fluorescence Microscopy

5.4.1. LC3-II Western Blotting

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]

Materials:

-

SDS-PAGE and Western blotting equipment

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) - for autophagy flux assessment

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with C18-ceramide. For autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor for the last few hours of the experiment.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the bands using a chemiluminescence imager.

-

Interpretation: An increase in the LC3-II band (the lower band) relative to a loading control (e.g., GAPDH or β-actin) indicates an increase in autophagosome number. An even greater accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an active autophagic flux.

-

5.4.2. mCherry-GFP-LC3 Fluorescence Microscopy

This reporter system allows for the visualization and quantification of autophagic flux.[2]

Materials:

-

Cells stably or transiently expressing the mCherry-GFP-LC3 tandem construct

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat the mCherry-GFP-LC3 expressing cells with C18-ceramide.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).

-

-

Analysis:

-

Interpretation:

-

Yellow puncta (co-localization of GFP and mCherry): Autophagosomes (neutral pH)

-

Red-only puncta (mCherry signal without GFP): Autolysosomes (acidic pH, GFP is quenched)

-

-

An increase in both yellow and red puncta indicates an induction of autophagy. An increase in the ratio of red to yellow puncta signifies an active autophagic flux (i.e., fusion of autophagosomes with lysosomes).

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving C18-ceramide.

References

- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kumc.edu [kumc.edu]

- 10. pubcompare.ai [pubcompare.ai]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

C18-Ceramide: A Key Regulator of Apoptosis and Cell Growth Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C18-ceramide, a member of the sphingolipid family, has emerged as a critical bioactive lipid involved in the regulation of fundamental cellular processes, including apoptosis and cell growth inhibition. Unlike some other ceramide species that can have pro-survival roles, C18-ceramide, primarily synthesized by ceramide synthase 1 (CerS1), is predominantly considered a tumor suppressor lipid.[1][2] Its levels are often downregulated in various cancers, and restoration of its physiological concentrations can effectively inhibit cancer cell proliferation and induce cell death.[3][4] This technical guide provides a comprehensive overview of the functions of C18-ceramide in apoptosis and cell growth inhibition, focusing on its signaling pathways, experimental methodologies for its study, and quantitative data from key research findings.

C18-Ceramide Metabolism and Generation

Ceramides are synthesized through three major pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo synthesis of C18-ceramide is initiated in the endoplasmic reticulum and is specifically catalyzed by CerS1, which utilizes stearoyl-CoA as its substrate.[5] Various cellular stresses, including treatment with chemotherapeutic agents like gemcitabine and doxorubicin, can upregulate CerS1 expression and lead to increased C18-ceramide levels.[2]

The Role of C18-Ceramide in Apoptosis

C18-ceramide is a potent inducer of apoptosis through multiple interconnected signaling pathways. Its primary mechanisms of action involve the activation of protein phosphatases, lysosomal proteases, and direct effects on mitochondria.

Activation of Protein Phosphatase 2A (PP2A)

A key mechanism by which C18-ceramide exerts its pro-apoptotic effects is through the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor.[6] C18-ceramide has been shown to bind to the endogenous PP2A inhibitor, SET (also known as I2PP2A), with high affinity.[7][8] This binding disrupts the inhibitory interaction between SET and PP2A, leading to the activation of PP2A.[8][9]

Activated PP2A can then dephosphorylate and regulate the activity of several key proteins involved in apoptosis, including:

-

Bcl-2: Dephosphorylation of the anti-apoptotic protein Bcl-2 by PP2A can inactivate it, thereby promoting apoptosis.[10]

-

c-Myc: PP2A activation leads to the dephosphorylation of the oncoprotein c-Myc at serine 62, targeting it for proteasomal degradation.[8][9]

Activation of Cathepsin D

C18-ceramide can also initiate a lysosomal-mediated apoptotic pathway through the activation of Cathepsin D, an aspartic protease.[11][12] Ceramide can directly bind to and promote the autocatalytic activation of pro-Cathepsin D within the lysosome.[11] Activated Cathepsin D can then cleave Bid, a pro-apoptotic Bcl-2 family member, to its truncated form, tBid. tBid translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP).[13]

Mitochondrial-Mediated Apoptosis

Mitochondria are central to C18-ceramide-induced apoptosis. C18-ceramide can accumulate in the mitochondrial outer membrane and induce MOMP through several mechanisms:[2][14]

-

Direct Channel Formation: Ceramides can self-assemble to form channels in the mitochondrial outer membrane, allowing for the release of pro-apoptotic factors like cytochrome c.[2]

-

Interaction with Bcl-2 Family Proteins: C18-ceramide can promote the activation and mitochondrial translocation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak.[15]

The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the subsequent activation of the caspase cascade, including the executioner caspase-3, ultimately leading to the dismantling of the cell.[3][5]

C18-Ceramide and Cell Growth Inhibition

In addition to inducing apoptosis, C18-ceramide is a potent inhibitor of cell growth and proliferation. This is often observed at concentrations that may not be sufficient to trigger widespread apoptosis. The anti-proliferative effects of C18-ceramide are mediated by its ability to induce cell cycle arrest.

The activation of PP2A by C18-ceramide also plays a role in its anti-proliferative effects. As mentioned, PP2A-mediated dephosphorylation of c-Myc leads to its degradation, and c-Myc is a critical transcription factor for cell cycle progression and proliferation.[9]

Quantitative Data on C18-Ceramide's Effects

The following tables summarize quantitative data on the effects of C18-ceramide on cell growth inhibition and apoptosis in various cancer cell lines.

Table 1: IC50 Values for C18-Ceramide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MDA-MB-231 | Breast Cancer | 62.64 | 48 | MTT |

| MCF-7 | Breast Cancer | 49.54 | 48 | MTT |

| MCF-7TN-R | Breast Cancer (Tamoxifen-Resistant) | 47.63 | 48 | MTT |

| U251 | Glioblastoma | ~20 | 48 | Cell Death Assay |

| A172 | Glioblastoma | ~20 | 48 | Cell Death Assay |

Data compiled from multiple sources.[4][16]

Table 2: C18-Ceramide-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | C18-Ceramide Conc. (µM) | Apoptosis (%) | Exposure Time (h) |

| HT-29 | Colon Carcinoma | 50 | 64.1 | 12 |

| HT-29 | Colon Carcinoma | 50 | 81.3 | 24 |

| BCBL-1 | Primary Effusion Lymphoma | 40 | ~35 | 24 |

Data compiled from multiple sources.[6][15]

Experimental Protocols

Quantification of C18-Ceramide by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of C18-ceramide from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds as required.

-

Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Lipid Extraction: Resuspend the cell pellet in a methanol:chloroform:water (2:1:0.8, v/v/v) solvent mixture containing an appropriate internal standard (e.g., C17-ceramide). Vortex vigorously and incubate on ice.

-

Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the aqueous and organic layers.

-

Extract Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a reversed-phase C18 column. Separate the lipids using a gradient of appropriate solvents. Detect and quantify C18-ceramide using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C18-ceramide.

-

Quantification: Determine the concentration of C18-ceramide by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of C18-ceramide.

Cell Growth Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of C18-ceramide for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of C18-ceramide that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a standard method for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.

Methodology:

-

Cell Treatment: Treat cells with C18-ceramide for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

C18-ceramide is a critical sphingolipid that plays a well-defined role as a tumor suppressor by inducing apoptosis and inhibiting cell growth in a variety of cancer cells. Its ability to activate key signaling nodes such as PP2A and Cathepsin D, as well as its direct impact on mitochondrial integrity, makes it a compelling target for cancer therapy. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of modulating C18-ceramide levels in cancer. Future research will likely focus on the development of novel strategies to selectively increase C18-ceramide in tumor tissues to enhance the efficacy of existing and novel anti-cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly within the complex biological matrices inherent to drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of an internal standard is a foundational strategy to mitigate the variability that can arise during sample preparation and analysis. Among the available options, deuterated internal standards, a class of stable isotope-labeled internal standards (SIL-IS), have unequivocally emerged as the gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards to achieve robust and reliable quantitative data.

The Fundamental Principle: Isotope Dilution for Unwavering Accuracy

The power of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known and fixed concentration of the deuterated standard into a sample at the earliest possible stage of the workflow, it acts as a chemical doppelgänger to the target analyte.[2][3] This standard is subject to the same procedural variations as the analyte, including loss during extraction, derivatization inconsistencies, and, most critically, fluctuations in ionization efficiency within the mass spectrometer's ion source.[4][5]

Because the deuterated internal standard and the analyte behave in an almost identical fashion during chromatographic separation and ionization, the ratio of their respective signals remains constant, even if the absolute signal intensities of both compounds fluctuate.[6] This normalization of the analyte's response to that of the internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS) and leads to a significant enhancement in the accuracy and precision of quantification.[2]

Superiority Over Structural Analogs: A Quantitative Comparison

While structural analog internal standards—molecules with similar but not identical chemical structures to the analyte—can be employed, they often fall short in their ability to perfectly mimic the analyte's behavior, particularly in compensating for matrix effects.[7] The subtle structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[8]

Experimental data consistently underscores the superior performance of deuterated internal standards. In a comparative study for the quantification of the tubulin inhibitor D-24851, the use of a deuterated internal standard resulted in markedly better accuracy and precision compared to a structural analog.[7] Similarly, in the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterated internal standard yielded lower inter-patient assay imprecision (CV%) than a structural analog.[7]

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Superiority |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Co-elution and identical ionization behavior ensure more effective compensation for matrix effects.[7][9] |

| Precision (%RSD/CV) | Often < 5% | Can be > 15% | The consistent analyte/IS ratio minimizes the impact of variability in sample preparation and instrument response.[9] |

| Matrix Effect Compensation | High | Variable and often incomplete | Near-identical physicochemical properties ensure both compounds are affected by ion suppression or enhancement to the same degree.[6] |

| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Similar solubility and partitioning coefficients lead to more consistent co-extraction.[10] |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards requires meticulous and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Plasma/Serum Samples)

This method is widely used for its simplicity and speed in removing the bulk of proteins from biological fluid samples.

-

Sample Aliquoting : In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking : Add 25 µL of the deuterated internal standard working solution (at a known, fixed concentration) to each tube. Vortex briefly to mix.

-

Protein Precipitation : Add 300 µL of cold acetonitrile (containing 1% formic acid to aid in protein denaturation and improve chromatographic peak shape) to each tube.[6]

-

Mixing : Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Supernatant Transfer : Carefully transfer the clear supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is employed to isolate the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquids.

-

Sample and IS Addition : To 1.0 mL of the biological sample (e.g., serum) in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[2]

-

Extraction : Add 5.0 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate, 90:10, v/v).[2]

-

Mixing : Vortex the mixture vigorously for 1 minute to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Phase Separation : Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[2]

-

Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase.[2]

-

Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrument Parameters

The following are typical starting parameters for an LC-MS/MS method. These will require optimization for specific analytes.

-

UPLC System : Waters ACQUITY UPLC or equivalent.

-

Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[11]

-

Mobile Phase A : 0.1% formic acid in water.[11]

-

Mobile Phase B : 0.1% formic acid in acetonitrile.[11]

-

Flow Rate : 0.4 mL/min.

-

Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

-

Injection Volume : 5-10 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) is commonly used.

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's chemical properties.

-

Data Acquisition : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.

Visualizing the Workflow and Core Concepts

The following diagrams, rendered using the DOT language, illustrate the key workflows and logical relationships in the application of deuterated internal standards.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry

An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in achieving accurate and reliable quantitative mass spectrometry data.

In the realm of quantitative analysis, particularly within the demanding fields of pharmaceutical development, clinical diagnostics, and environmental monitoring, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and reliability of quantitative MS can be significantly compromised by several factors, including variability in sample preparation, instrumental drift, and matrix effects. The most robust and widely accepted solution to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS). This guide delves into the core principles of why a SIL-IS is the gold standard for quantitative mass spectrometry, supported by comparative data, a detailed experimental protocol, and visual workflows.

The Core Principle: Mitigating Variability and Conquering the Matrix Effect

The fundamental reason for using an internal standard is to correct for variations that can occur during the analytical process.[1] An ideal internal standard behaves identically to the analyte of interest throughout sample preparation and analysis. By adding a known amount of the internal standard to every sample, a ratio of the analyte signal to the internal standard signal is used for quantification, rather than the absolute signal of the analyte.[1] This ratiometric approach effectively normalizes for inconsistencies.

While structural analogues can be used as internal standards, they are not chemically identical to the analyte and may exhibit different behaviors during extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards, on the other hand, are the analyte molecules themselves, but with one or more atoms replaced by a heavier stable isotope (e.g., ²H (D), ¹³C, or ¹⁵N).[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, while their physicochemical properties remain virtually identical.[4]

This near-identical nature is paramount for correcting the most pervasive issue in LC-MS/MS: the matrix effect . The matrix effect is the suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). Because the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification even in complex and variable matrices.[5]

The Proof in Numbers: Quantitative Data Comparison

The impact of using a stable isotope-labeled internal standard is most evident in the significant improvement of key analytical parameters such as accuracy, precision, and linearity. The following tables summarize quantitative data from studies comparing analyses with and without SIL-IS.

| Parameter | Without Internal Standard | With Stable Isotope-Labeled Internal Standard (SIL-IS) | Improvement |

| Linearity (R²) | 0.679 | 0.999 | Significant improvement in the correlation coefficient, indicating a much better fit of the calibration curve. |

| Accuracy | Can be highly variable and erroneous due to uncorrected matrix effects and recovery inconsistencies. | Typically within 100 ± 10% of the true value, even with inter-individual sample variability.[6] | Drastic improvement in the closeness of the measured value to the true value. |

| Precision (%RSD) | Can be high and unacceptable for regulated bioanalysis. | Generally < 11% , and often much lower, demonstrating high reproducibility.[6] | Substantial improvement in the reproducibility of measurements. |

| Lower Limit of Quantification (LLOQ) | May be artificially elevated due to poor signal-to-noise and variability. | A study on lapatinib in plasma achieved an LLOQ of 5 ng/ml with a signal-to-noise ratio > 100.[6] | Enables the reliable quantification of low-concentration analytes. |

Table 2: Impact of SIL-IS on Analyte Recovery in Different Plasma Samples [6]

| Sample Type | Analyte Recovery without SIL-IS Correction | Analyte Recovery with SIL-IS Correction | Note |

| Pooled Human Plasma | Acceptable and consistent | N/A (used for calibration) | Pooled plasma masks individual variability. |

| Individual Healthy Donor Plasma (n=6) | 29% - 70% (up to 2.4-fold variability) | Corrected to be accurate and precise | SIL-IS compensates for significant inter-individual differences in recovery. |

| Individual Cancer Patient Plasma (n=6) | 16% - 56% (up to 3.5-fold variability) | Corrected to be accurate and precise | Demonstrates the critical need for SIL-IS in clinical samples where matrix composition can vary widely. |

Experimental Protocol: Quantitative Analysis of a Small Molecule in Plasma using LC-MS/MS with a SIL-IS

This section provides a detailed methodology for a typical quantitative bioanalytical workflow.

1. Materials and Reagents

-

Analyte of interest

-

Stable isotope-labeled internal standard (SIL-IS)

-

Control human plasma

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

-

From the analyte stock solution, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 methanol:water.

-

Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. This will be the spiking solution.

3. Sample Preparation (Protein Precipitation and SPE)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution. Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and SIL-IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and SIL-IS MRM transitions.

-

Calculate the peak area ratio of the analyte to the SIL-IS for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.99.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Core Concepts

The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in a quantitative mass spectrometry workflow utilizing a stable isotope-labeled internal standard.

Caption: A typical experimental workflow for quantitative mass spectrometry using a SIL-IS.

Caption: How a SIL-IS compensates for matrix effects to ensure accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to C18-Ceramide-d7: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C18-Ceramide-d7, a deuterated derivative of C18 ceramide (N-stearoyl-D-erythro-sphingosine). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of C18 ceramide in various biological samples through mass spectrometry-based lipidomics. This document outlines its chemical properties, lists prominent suppliers, details its role in ceramide signaling pathways, and provides exemplary experimental protocols for its use.

Chemical and Physical Properties

This compound is a synthetic ceramide where seven hydrogen atoms on the N-stearoyl acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry, as it is chemically identical to the endogenous C18 ceramide but has a distinct mass, allowing for precise quantification.

| Property | Value | Reference |

| CAS Number | 1840942-14-4 | [1][2] |

| Synonyms | N-stearoyl-D-erythro-sphingosine (d7), Cer-d7 (d18:1-d7/18:0) | [1][2] |

| Molecular Formula | C₃₆H₆₄D₇NO₃ | [1] |

| Molecular Weight | 573.00 g/mol | [1] |

| Purity | >99% | |

| Storage Temperature | -20°C | |

| Stability | 1 year |

Commercial Suppliers

Several reputable suppliers offer this compound for research purposes. The following table summarizes key suppliers and their respective product information.

| Supplier | Product Name | Catalog Number |

| Avanti Polar Lipids | C18 Ceramide-d7 (d18:1-d7/18:0) | 860677 |

| Cayman Chemical | C18 Ceramide-d7 (d18:1-d7/18:0) | 24456 |

| Sigma-Aldrich (Merck) | C18 Ceramide-d7 (d18:1-d7/18:0) powder | 860677P |

| CD Biosynsis | C18 Ceramide-d7 (d18:1-d7/18:0) |

Ceramide Signaling Pathways

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] C18 ceramide, in particular, has been implicated in the regulation of cell growth. The generation of ceramide can occur through three primary pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.[3][5]

The diagram below illustrates the main pathways of ceramide metabolism.

Caption: Overview of Ceramide Metabolism Pathways.

Once generated, ceramide can exert its downstream effects by activating various protein kinases and phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), and stress-activated protein kinases like JNK.[3][6]

The following diagram depicts a simplified ceramide-mediated apoptosis signaling pathway.

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics to quantify endogenous C18 ceramide levels in biological samples such as plasma, cells, and tissues.[1][7]

General Lipidomics Workflow

A typical lipidomics workflow involves several key steps from sample preparation to data analysis.[8][9]

Caption: General Workflow for Lipidomics Analysis using this compound.

Detailed Experimental Protocol: Lipid Extraction from Plasma

The following is a representative protocol for the extraction of lipids from plasma samples for subsequent LC-MS analysis. This method is based on the widely used Folch extraction procedure.[8][10]

Materials:

-

Plasma sample

-

This compound internal standard solution (in a suitable organic solvent)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS grade solvents for reconstitution

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., methanol:isopropanol 1:1, v/v) for analysis.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the suppliers and relevant scientific literature.

References

- 1. C18 Ceramide-d7 (d18:1-d7/18:0) powder Avanti Polar Lipids [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-Depth Technical Guide to C18-Ceramide-d7 Powder: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the solubility, storage, and handling of C18-Ceramide-d7 powder. It includes detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and for cell culture applications. Additionally, it outlines the key signaling pathways influenced by C18-ceramide.

Product Information and Storage Conditions

This compound (N-stearoyl-D-erythro-sphingosine-d7) is a deuterated form of C18-Ceramide, a bioactive sphingolipid involved in various cellular processes. The deuterium labeling makes it an ideal internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples.

Proper storage and handling are crucial to maintain the integrity and stability of the compound.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2] |

| Physical Form | Powder | [1] |

| Stability | At least 1 year at -20°C. One supplier suggests stability of ≥ 4 years. | [2] |

| Shipment | Typically shipped on dry ice. | [1] |

| Handling | As a saturated lipid, this compound is stable as a powder. To prevent moisture absorption, which can lead to hydrolysis and oxidation, it is critical to allow the container to warm to room temperature before opening. For long-term storage, especially if the product will be accessed multiple times, dissolving the entire contents in a suitable organic solvent is recommended. | [1] |

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions for experimental use. The non-deuterated form, C18-Ceramide, has been shown to have the following solubilities. It is expected that the deuterated form will have very similar solubility characteristics.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~0.15 mg/mL | [2] |

| Chloroform:Methanol (2:1, v/v) | ~5 mg/mL | [2] |

| Chloroform | Soluble | [2][3] |

| Ethanol | Soluble when heated | [2][4] |

| Methanol | Sparingly soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble (similar ceramides show good solubility) | [5][6] |

Note: For aqueous solutions for cell culture, it is recommended to first dissolve the ceramide in an organic solvent like ethanol and then dilute it into the aqueous buffer or media.[7]

Signaling Pathways of C18-Ceramide